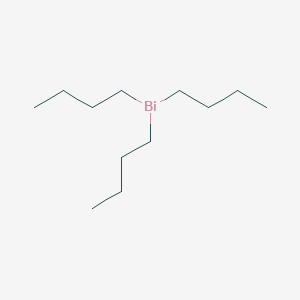
TRIBUTYLBISMUTHINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIBUTYLBISMUTHINE is an organobismuth compound with the chemical formula Bi(C4H9)3 It is a member of the organometallic compounds where bismuth is bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TRIBUTYLBISMUTHINE can be synthesized through the reaction of bismuth trichloride (BiCl3) with tributylmagnesium bromide (C4H9MgBr). The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolve bismuth trichloride in anhydrous ether.
- Add tributylmagnesium bromide to the solution.
- Stir the mixture at low temperatures to facilitate the reaction.
- Isolate the product by filtration and purification.
The reaction can be represented as:
BiCl3+3C4H9MgBr→Bi(C4H9)3+3MgBrCl
Industrial Production Methods
Industrial production of bismuthine, tributyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for mixing and purification helps in scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
TRIBUTYLBISMUTHINE undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form bismuth oxides.
Reduction: Can be reduced to elemental bismuth under specific conditions.
Substitution: Undergoes substitution reactions where the butyl groups are replaced by other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Bismuth oxides (Bi2O3).
Reduction: Elemental bismuth.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Applications De Recherche Scientifique
TRIBUTYLBISMUTHINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of bismuth-containing materials and as a precursor for other organobismuth compounds.
Mécanisme D'action
The mechanism of action of bismuthine, tributyl- involves its interaction with molecular targets through its organometallic bonds. In biological systems, it can interfere with enzyme activity and disrupt cellular processes. The compound’s ability to form stable complexes with various ligands makes it effective in catalysis and other chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylbismuthine (Bi(C6H5)3): Another organobismuth compound with phenyl groups instead of butyl groups.
Bismuthine (BiH3): A simpler hydride of bismuth.
Bismuthinidene (R-Bi): Compounds with a bismuth center bonded to organic groups.
Uniqueness
TRIBUTYLBISMUTHINE is unique due to its specific organometallic structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various applications that other bismuth compounds may not be able to achieve.
Propriétés
Numéro CAS |
3692-81-7 |
|---|---|
Formule moléculaire |
C12H27Bi |
Poids moléculaire |
380.32 g/mol |
Nom IUPAC |
tributylbismuthane |
InChI |
InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3; |
Clé InChI |
MTWZZHCSSCNQBI-UHFFFAOYSA-N |
SMILES |
CCCC[Bi](CCCC)CCCC |
SMILES canonique |
CCCC[Bi](CCCC)CCCC |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















